

EGFR-IN-17: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Egfr-IN-17*

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An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent and Selective EGFR Inhibitor

This technical guide provides a comprehensive overview of **EGFR-IN-17**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and biological activity of **EGFR-IN-17**. It further elaborates on its mechanism of action, particularly in overcoming the C797S resistance mutation, and provides detailed experimental protocols for its characterization.

Chemical Structure and Identifiers

EGFR-IN-17 is a small molecule inhibitor with the chemical formula C27H31ClN7O3P.^[1] Its chemical structure and identifiers are summarized in the table below.

Identifier	Value
CAS Number	2817679-31-3 ^[2]
Molecular Formula	<chem>C27H31ClN7O3P</chem> ^[1]
Molecular Weight	568.01 g/mol ^[1]

Physicochemical Properties

A summary of the known physicochemical properties of **EGFR-IN-17** is presented in the table below. This data is crucial for its handling, formulation, and experimental use.

Property	Value
Solubility	DMSO: ≥ 1.25 mg/mL (2.20 mM) Corn Oil: ≥ 1.25 mg/mL (2.20 mM)[2][3]
Storage	Powder: -20°C for 2 years In DMSO: -80°C for 6 months, 4°C for 2 weeks[1]

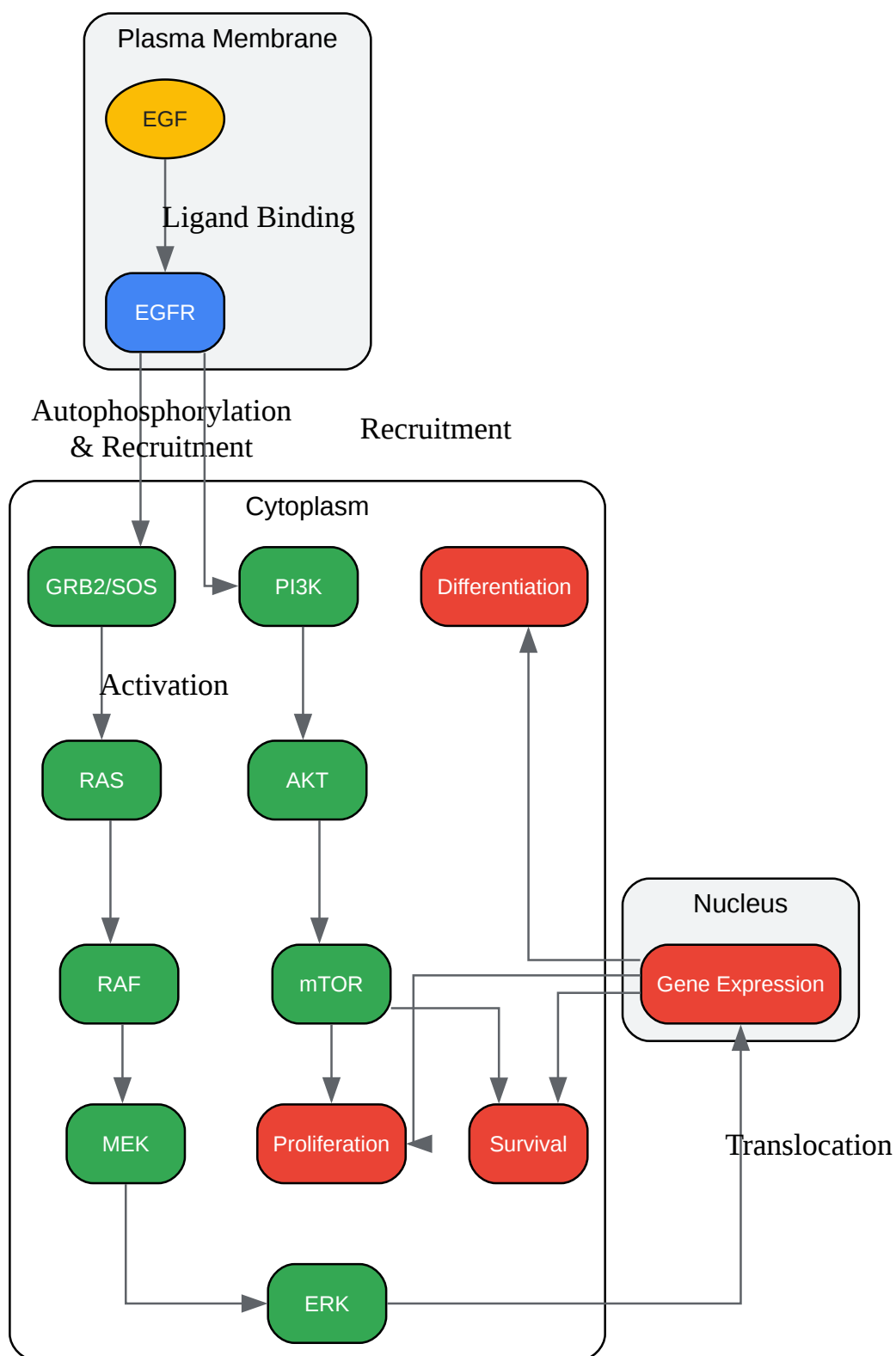
Biological Activity and Mechanism of Action

EGFR-IN-17 is a highly potent and selective inhibitor of EGFR, demonstrating an IC₅₀ value of 0.0002 μ M.[1][2] Its primary significance lies in its ability to overcome the C797S mutation, a common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs). [2]

The C797S mutation involves the substitution of cysteine with serine at position 797 in the ATP-binding pocket of EGFR. This change prevents the covalent binding of irreversible third-generation TKIs, rendering them ineffective.[4][5][6][7][8] **EGFR-IN-17** is designed to inhibit EGFR activity through a mechanism that is not reliant on covalent interaction with the Cys797 residue, thereby circumventing this resistance.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and survival.[9][10][11][12]

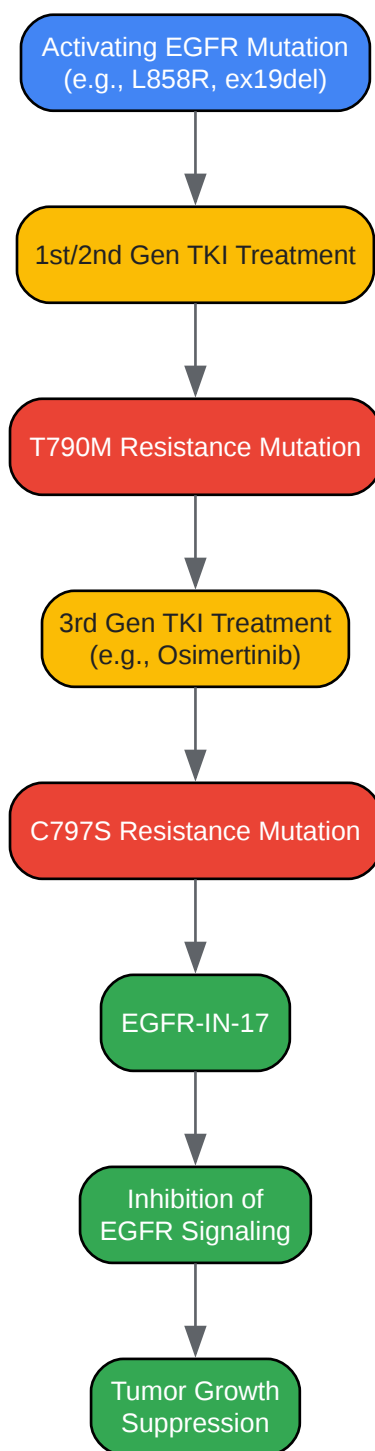


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Figure 1: Simplified EGFR Signaling Pathway.

Overcoming C797S-Mediated Resistance

The development of the C797S mutation in EGFR is a significant clinical challenge. The logical workflow for the development and action of inhibitors targeting this mutation is illustrated below.



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Figure 2: Logical workflow of resistance and inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and application of **EGFR-IN-17**. The following sections provide methodologies for key experiments based on standard practices in the field.

EGFR Kinase Activity Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of **EGFR-IN-17** against EGFR kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction.

Materials:

- Recombinant human EGFR enzyme
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)[13]
- ATP
- Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
- **EGFR-IN-17** (dissolved in DMSO)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **EGFR-IN-17** in DMSO. A typical starting concentration is 10 mM.
- **Reaction Setup:** In a 384-well plate, add the following components in order:

- 1 μ L of diluted **EGFR-IN-17** or DMSO (for control).
- 2 μ L of EGFR enzyme diluted in kinase buffer.
- 2 μ L of a mixture of substrate and ATP in kinase buffer.[13]
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ATP Detection:
 - Add 5 μ L of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μ L of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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Figure 3: Workflow for an in vitro kinase assay.

Cell-Based Proliferation Assay

This protocol measures the effect of **EGFR-IN-17** on the proliferation of cancer cell lines, including those harboring EGFR mutations.

Materials:

- Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, or engineered cells with the C797S mutation)

- Cell culture medium and supplements
- **EGFR-IN-17**
- Cell proliferation assay reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom plates
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **EGFR-IN-17**. Include a DMSO-only control.
- **Incubation:** Incubate the cells for 72 hours under standard cell culture conditions.
- **Cell Viability Measurement:** Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence or absorbance) using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the logarithm of the inhibitor concentration.

Conclusion

EGFR-IN-17 is a promising therapeutic agent for non-small cell lung cancer, particularly in cases that have developed resistance to third-generation EGFR TKIs through the C797S mutation. Its potent and selective inhibitory activity, coupled with its ability to overcome this critical resistance mechanism, makes it a valuable tool for both basic research and clinical drug development. The data and protocols presented in this guide are intended to facilitate further investigation and application of this important molecule.

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